5-Methoxyisoquinoline-1-thiol synthesis protocols
5-Methoxyisoquinoline-1-thiol synthesis protocols
An In-Depth Technical Guide to the Synthesis of 5-Methoxyisoquinoline-1-thiol
Introduction
The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and pharmacologically active compounds. The introduction of a thiol group at the C1 position, creating isoquinoline-1-thiol and its derivatives, opens avenues for further functionalization and the development of novel therapeutic agents and molecular probes. 5-Methoxyisoquinoline-1-thiol, in particular, combines the established isoquinoline core with a methoxy substituent, a common feature in bioactive molecules, and a reactive thiol group, making it a valuable building block for drug discovery and materials science.
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 5-Methoxyisoquinoline-1-thiol. As no direct, one-step synthesis is prominently documented, this guide presents a robust and logical two-part strategy. The first part details the construction of the necessary precursor, 5-Methoxyisoquinolin-1(2H)-one. The second part describes its efficient conversion to the target thiol via a thionation reaction, with a focus on the mechanistic rationale and practical considerations for achieving high yield and purity.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 5-Methoxyisoquinoline-1-thiol identifies the most critical bond disconnection as the C=S bond. This reveals the corresponding lactam, 5-Methoxyisoquinolin-1(2H)-one, as the key intermediate. This lactam can be disconnected further through established isoquinolinone synthesis routes, such as the cyclization of a suitably functionalized phenethylamine derivative, which in turn can be prepared from a commercially available starting material like m-anisaldehyde.
Caption: Retrosynthetic analysis of 5-Methoxyisoquinoline-1-thiol.
Part I: Synthesis of the Precursor: 5-Methoxyisoquinolin-1(2H)-one
The construction of the isoquinolinone core is the foundational stage of this synthesis. Numerous methods exist for forming this bicyclic lactam system[1]. The following protocol is a robust and adaptable route starting from 3-methoxyphenylacetic acid, which involves amide formation followed by an acid-catalyzed cyclization reaction, a variant of the Bischler-Napieralski reaction logic adapted for lactam formation.
Rationale and Mechanistic Insight
This approach relies on forming a key N-acylphenethylamine intermediate. The subsequent cyclization is typically promoted by a Lewis acid or a strong protic acid like polyphosphoric acid (PPA). The acid activates the acyl group and the aromatic ring, facilitating an intramolecular electrophilic aromatic substitution to form the dihydroisoquinolinone, which then aromatizes under the reaction conditions to yield the stable isoquinolin-1-one product.
Experimental Protocol: Synthesis of 5-Methoxyisoquinolin-1(2H)-one
Step 1: Synthesis of N-(2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide
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To a stirred solution of 3-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
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Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.
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Dissolve the crude 3-methoxyphenylacetyl chloride in anhydrous DCM (~0.5 M) and cool to 0 °C.
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In a separate flask, prepare a solution of ethanolamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.
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Add the ethanolamine solution dropwise to the stirred acid chloride solution at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the pure amide.
Step 2: Oxidative Cyclization to 5-Methoxyisoquinolin-1(2H)-one
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Combine the N-(2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide (1.0 eq) with polyphosphoric acid (PPA) (approx. 10 times the weight of the amide).
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Heat the mixture with stirring to 120-140 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Carefully pour the hot, viscous mixture onto crushed ice with vigorous stirring.
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The resulting precipitate is collected by vacuum filtration.
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Wash the solid thoroughly with cold water, followed by a cold saturated NaHCO₃ solution until the filtrate is neutral, and then again with water.
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Dry the solid product under vacuum. If necessary, the crude 5-Methoxyisoquinolin-1(2H)-one can be recrystallized (e.g., from ethanol) to achieve high purity.
Part II: Thionation to 5-Methoxyisoquinoline-1-thiol
The conversion of the lactam carbonyl to a thiocarbonyl is most effectively achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is superior to alternatives like phosphorus pentasulfide (P₄S₁₀) as it is more soluble in organic solvents, generally requires milder conditions, and often results in higher yields and cleaner reactions[2][3].
Rationale and Mechanistic Insight
Lawesson's Reagent (LR) functions by first dissociating in solution to form a highly reactive dithiophosphine ylide intermediate[4]. This ylide attacks the electrophilic carbonyl carbon of the isoquinolinone. The reaction proceeds through a four-membered ring thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion, which is analogous to the Wittig reaction, to form the desired thiocarbonyl (thione) and a very stable phosphorus-oxygen double bond in the byproduct[2][5]. The product, 5-Methoxyisoquinoline-1-thiol, exists in tautomeric equilibrium with its thione form, 5-Methoxyisoquinoline-1(2H)-thione, with the thione form often predominating in the solid state.
Experimental Protocol: Thionation
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Place 5-Methoxyisoquinolin-1(2H)-one (1.0 eq) and Lawesson's Reagent (0.6 eq) in a round-bottom flask equipped with a reflux condenser. Note: 0.5 eq of LR is stoichiometrically required, but a small excess can ensure complete conversion.
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Add anhydrous toluene or xylene to the flask (~0.2 M concentration with respect to the isoquinolinone).
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Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) under a nitrogen or argon atmosphere.
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Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude residue contains the product and phosphorus byproducts. It is critical to perform an aqueous workup before chromatography[6].
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Dissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the solution thoroughly with saturated aqueous NaHCO₃ solution, followed by water and brine. This helps to remove some of the foul-smelling, acidic phosphorus impurities.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the resulting solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-Methoxyisoquinoline-1-thiol.
Part III: Overall Workflow and Data Summary
Experimental Workflow Diagram
The entire synthetic sequence can be visualized as a streamlined workflow from starting materials to the final, purified product.
Caption: Complete experimental workflow for the synthesis of 5-Methoxyisoquinoline-1-thiol.
Data Presentation
The following table summarizes the expected outcomes and key characterization data for the principal compounds in this synthetic route.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Data (Expected) |
| 5-Methoxyisoquinolin-1(2H)-one | C₁₀H₉NO₂ | 175.18 | 60-75% (from amide) | ¹H NMR: Peaks for aromatic protons, a singlet for the methoxy group (~3.9 ppm), and characteristic signals for the vinyl protons of the pyridinone ring. IR: Strong C=O stretch (~1660 cm⁻¹). |
| 5-Methoxyisoquinoline-1-thiol | C₁₀H₉NOS | 191.25 | 75-90% | ¹H NMR: Shift of aromatic and vinyl protons compared to precursor. Possible broad singlet for SH proton. ¹³C NMR: Characteristic C=S peak (~190-200 ppm). MS (ESI): [M+H]⁺ at m/z 192. |
Safety Considerations
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Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Polyphosphoric Acid (PPA): Corrosive. At high temperatures, it is a viscous liquid that can cause severe burns. Quenching on ice must be done slowly and carefully behind a safety shield.
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Lawesson's Reagent: Harmful if swallowed or inhaled. The reaction and workup can produce foul-smelling and toxic organophosphorus and sulfur compounds, including hydrogen sulfide. All manipulations should be performed in a well-ventilated fume hood.
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Solvents: Dichloromethane is a suspected carcinogen. Toluene and xylene are flammable and have associated neurotoxicity. Handle with care and avoid inhalation or skin contact.
Conclusion
The synthesis of 5-Methoxyisoquinoline-1-thiol is reliably achieved through a two-part strategy involving the initial construction of the 5-Methoxyisoquinolin-1(2H)-one precursor followed by a high-yielding thionation step. The use of Lawesson's Reagent is paramount for the efficient and clean conversion of the lactam to the target thiol/thione. The protocols outlined in this guide are based on well-established chemical principles and provide a clear, logical, and reproducible pathway for researchers and drug development professionals to access this valuable chemical intermediate.
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